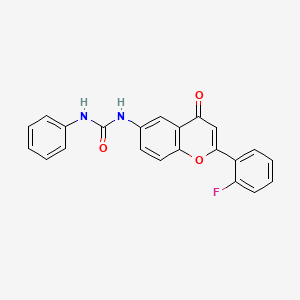

1-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea

Description

This compound belongs to the chromen-4-one (benzopyrone) family, featuring a 2-fluorophenyl substituent at position 2 of the chromenone core and a phenylurea group at position 5. Its molecular formula is approximately C₂₂H₁₅FN₂O₃ (molecular weight ~374.37 g/mol), though exact values depend on synthetic routes.

Properties

IUPAC Name |

1-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN2O3/c23-18-9-5-4-8-16(18)21-13-19(26)17-12-15(10-11-20(17)28-21)25-22(27)24-14-6-2-1-3-7-14/h1-13H,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJGUELFZYLLNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized via a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

Formation of the Phenylurea Moiety: The final step involves the reaction of the intermediate chromen-4-one derivative with phenyl isocyanate to form the phenylurea moiety.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and scalability.

Chemical Reactions Analysis

1-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and pressures.

Scientific Research Applications

1-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

Biological Studies: Researchers study the compound’s effects on cellular pathways and its potential to modulate enzyme activity or receptor binding.

Chemical Biology: The compound is used as a probe to investigate biological processes and to identify new drug targets.

Industrial Applications: It may be utilized in the development of new materials or as a precursor in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 1-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Key Observations:

Physicochemical Properties

Key Observations:

- The target compound’s moderate logP balances lipophilicity and solubility, favoring membrane permeability and oral bioavailability.

- Urea vs. Thiourea : Thiourea’s higher logP suggests better membrane penetration but may limit aqueous solubility .

Biological Activity

1-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, comparative studies with related compounds, and insights from molecular docking analyses.

Chemical Structure and Properties

The compound belongs to the class of flavonoids and features a complex molecular structure characterized by:

- Molecular Formula :

- Molecular Weight : Approximately 374.4 g/mol

- Key Functional Groups : Chromen-6-yl moiety, phenylurea group, and a fluorophenyl substituent.

Anticancer Potential

This compound exhibits promising anticancer activity. Research indicates that it may inhibit specific kinases involved in cancer progression, notably Raf1 and JNK1. Molecular docking studies suggest that the compound fits well into the binding domains of these kinases, indicating a potential mechanism for its anticancer effects.

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on cholinesterases, which are critical in neurotransmission. A study indicated that similar flavonoid compounds can exhibit moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . While specific IC50 values for this compound are not yet published, comparisons with related compounds suggest a potential for significant enzyme inhibition.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other flavonoid derivatives is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Oxo-2-phenylenediamine | Contains amine groups | Anticancer |

| 4-Oxo-2-phenylenesulfonamide | Sulfonamide group addition | Anti-inflammatory |

| 1-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3-phenyurea | Fluorophenyl & phenylurea groups | Anticancer, Enzyme Inhibition |

The unique combination of the fluorophenyl moiety and the phenylurea group in this compound is believed to enhance its selectivity and potency against certain biological targets compared to other derivatives.

Case Studies and Research Findings

Recent studies have indicated a trend toward evaluating the biological activities of chromenone derivatives. For instance:

- In Vitro Studies : A study highlighted the cytotoxic effects of related chromenone derivatives on cancer cell lines, suggesting that structural modifications can lead to enhanced biological activity .

- Molecular Docking Studies : Research employing molecular docking has shown that halogenated compounds often exhibit improved interactions with protein targets due to increased lipophilicity and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.